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Compound of Interest

Compound Name: 1,2-Diethyl-4-iodobenzene

Cat. No.: B15307993

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 1,2-Diethyl-4-iodobenzene is not readily available
in public databases. This guide provides a comprehensive overview of the standard
characterization techniques and expected results based on data from structurally analogous
compounds. The experimental protocols provided are general and may require optimization for
this specific molecule.

Introduction

1,2-Diethyl-4-iodobenzene is an aromatic organic compound with potential applications in
organic synthesis and as an intermediate in the development of pharmaceutical agents. The
presence of the iodo-substituent makes it a versatile precursor for cross-coupling reactions,
while the diethyl-substitution pattern influences its steric and electronic properties. Accurate
and thorough characterization is crucial for confirming its identity, purity, and for understanding
its chemical behavior in subsequent applications. This technical guide outlines the primary
analytical techniques used to characterize 1,2-Diethyl-4-iodobenzene.

Predicted Physical and Chemical Properties

Quantitative data for the physical and chemical properties of 1,2-Diethyl-4-iodobenzene are
summarized below. These values are predicted or extrapolated from similar compounds.
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Property Value Source

Molecular Formula CioHasl

Molecular Weight 260.11 g/mol

Appearance Colorless to pale yellow liquid Predicted

Boiling Point Not available

Melting Point Not available

Density ~1.4 g/mL Predicted
Soluble in common organic

Solubility solvents (e.g., chloroform, Predicted

dichloromethane, ethyl

acetate). Insoluble in water.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation of 1,2-Diethyl-4-

iodobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of the

molecule.

The *H NMR spectrum will provide information on the number of different types of protons and

their connectivity. For 1,2-Diethyl-4-iodobenzene, the following signals are expected:

e Aromatic Protons: Three signals in the aromatic region (typically  6.5-8.0 ppm). The

substitution pattern will lead to a specific splitting pattern (doublet, doublet of doublets).

» Ethyl Group Protons: Two sets of signals for each of the two ethyl groups. The methylene

protons (-CHz-) will appear as a quartet, and the methyl protons (-CHs) will appear as a

triplet.

Table 1: Predicted *H NMR Chemical Shifts for 1,2-Diethyl-4-iodobenzene
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Predicted Chemical o Coupling Constant
Protons . Multiplicity
Shift (6, ppm) (J, Hz)
Aromatic H 6.8-7.6 d, dd ~8
Methylene (-CHz-) 25-28 q ~7.5
Methyl (-CHs) 1.1-1.3 t ~7.5

The 13C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for 1,2-Diethyl-4-iodobenzene

Carbon Predicted Chemical Shift (8, ppm)
Aromatic C-I 90 - 100

Aromatic C-H 125 - 140

Aromatic C-C2Hs 140 - 150

Methylene (-CHz-) 25-35

Methyl (-CHs) 10- 20

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For 1,2-Diethyl-4-iodobenzene, the molecular ion peak [M]* would be

expected at m/z 260.

Table 3: Expected Mass Spectrometry Fragmentation for 1,2-Diethyl-4-iodobenzene

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b15307993?utm_src=pdf-body
https://www.benchchem.com/product/b15307993?utm_src=pdf-body
https://www.benchchem.com/product/b15307993?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15307993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

miz Fragment lon

260 [C10H13l]* (Molecular lon)
245 [CoH1o0l]* (Loss of -CHs3)
231 [CsHsl]* (Loss of -C2Hs)
133 [C1oH13]* (Loss of 1)

127 ("

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected Infrared Absorption Bands for 1,2-Diethyl-4-iodobenzene

Wavenumber (cm~?) Bond Vibration Intensity
3100-3000 C-H stretch (aromatic) Medium
2970-2850 C-H stretch (aliphatic) Strong
1600-1450 C=C stretch (aromatic) Medium-Strong
1100-1000 C-I stretch Medium
850-750 C-H bend (aromatic) Strong

Experimental Protocols
NMR Spectroscopy

Sample Preparation:

o Weigh approximately 5-10 mg of 1,2-Diethyl-4-iodobenzene.

o Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry NMR

tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
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e Cap the NMR tube and gently invert to mix thoroughly.
Data Acquisition:
e Instrument: A 400 MHz or 500 MHz NMR spectrometer.

e 1H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include
a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters
include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more
scans to achieve adequate signal-to-noise.

Mass Spectrometry

Sample Preparation:

e Prepare a dilute solution of 1,2-Diethyl-4-iodobenzene (~1 mg/mL) in a volatile organic
solvent such as methanol or acetonitrile.

Data Acquisition (Electron lonization - EI):

e Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct-infusion mass
spectrometer.

« lonization Mode: Electron lonization (EIl) at 70 eV.
e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e GC Conditions (if applicable): Use a non-polar capillary column (e.g., DB-5ms). Program the
oven temperature from a low starting temperature (e.g., 50 °C) to a high final temperature
(e.g., 250 °C) to ensure elution of the compound.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

e Place a small drop of the liquid sample directly onto the ATR crystal.
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 Alternatively, if the sample is a solid, place a small amount of the solid onto the crystal and
apply pressure using the anvil.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

e Spectral Range: 4000-400 cm~1,
e Resolution: 4 cm™1,

e Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. A background
spectrum of the clean ATR crystal should be acquired before running the sample.

Workflow and Pathway Diagrams
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Caption: Workflow for the synthesis and characterization of 1,2-Diethyl-4-iodobenzene.
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Caption: Logical relationship between the compound's structure and its spectroscopic data.

 To cite this document: BenchChem. [Characterization of 1,2-Diethyl-4-iodobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15307993#characterization-techniques-for-1-2-

diethyl-4-iodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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